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Compound of Interest

Compound Name: 4-Benzyloxolan-2-one

Cat. No.: B2361522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Benzyloxolan-2-one, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a gamma-

butyrolactone (GBL) derivative featuring a benzyl ether moiety at the 4-position. The GBL

scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural

products and synthetic compounds with diverse biological activities. The precise

characterization of such molecules is paramount for ensuring their purity, confirming their

structure, and understanding their chemical behavior, which are all critical aspects of drug

discovery and development. This technical guide provides an in-depth overview of the key

spectroscopic data for 4-Benzyloxolan-2-one (CAS No. 22530-98-9), covering Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The data and protocols presented herein are synthesized from established principles and

available data for analogous structures, offering a robust framework for the analytical support of

research involving this compound.

Molecular Structure
The structural formula of 4-Benzyloxolan-2-one is presented below. The molecule consists of

a five-membered lactone ring with a benzyloxy group at the C4 position. This structure gives

rise to characteristic spectroscopic signatures that are detailed in the subsequent sections.

Caption: Molecular Structure of 4-Benzyloxolan-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For 4-Benzyloxolan-2-one, both ¹H and ¹³C NMR provide critical information regarding the

connectivity and chemical environment of each atom.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of 4-Benzyloxolan-2-one is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum

is acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Data

processing involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

The expected ¹H NMR spectrum of 4-Benzyloxolan-2-one will exhibit distinct signals

corresponding to the protons of the benzyl group and the γ-butyrolactone ring.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

Causality of

Chemical Shift

and Multiplicity

~ 7.35 Multiplet 5H Ar-H

The five aromatic

protons of the

benzyl group

resonate in this

region due to the

deshielding

effect of the

aromatic ring

current. Their

overlapping

signals typically

appear as a

complex

multiplet.

~ 4.60 Singlet 2H Ph-CH₂-O

These benzylic

protons are

adjacent to an

oxygen atom,

which deshields

them. The

absence of

adjacent protons

results in a

singlet.

~ 4.40 Multiplet 1H CH-O (C4) This proton is on

the carbon

bearing the

benzyloxy group

and is adjacent

to two sets of

diastereotopic

protons, leading
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to a complex

multiplet.

~ 4.25 Multiplet 2H CH₂-O (C5)

These two

diastereotopic

protons are part

of the lactone

ring and are

coupled to the

proton at C4,

resulting in

complex

multiplets.

~ 2.80 Multiplet 2H CH₂-C=O (C3)

These two

diastereotopic

protons are

adjacent to the

carbonyl group,

which deshields

them. They are

coupled to the

proton at C4,

giving rise to

complex

multiplets.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the concentration of the sample.

¹³C NMR Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the

same sample. A proton-decoupled sequence is employed to simplify the spectrum, resulting in

a single peak for each unique carbon atom.
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Data Interpretation:

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and

information about their chemical environment.

Chemical Shift (δ, ppm) Assignment Causality of Chemical Shift

~ 177 C=O (C2)

The carbonyl carbon of the

lactone is highly deshielded

and appears at the downfield

end of the spectrum.

~ 137 Ar-C (quaternary)

The quaternary aromatic

carbon of the benzyl group to

which the methylene group is

attached.

~ 128.5 Ar-CH
The ortho- and meta- carbons

of the phenyl ring.

~ 128.0 Ar-CH
The para- carbon of the phenyl

ring.

~ 78 CH-O (C4)

The carbon atom of the

lactone ring bonded to the

benzyloxy group is deshielded

by the oxygen atom.

~ 72 Ph-CH₂-O

The benzylic carbon is

deshielded by the adjacent

oxygen atom.

~ 70 CH₂-O (C5)

The carbon atom of the

lactone ring adjacent to the

ring oxygen.

~ 35 CH₂-C=O (C3)
The carbon atom alpha to the

carbonyl group.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrational

frequencies of different bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a solid sample like 4-Benzyloxolan-2-one, the spectrum can be recorded as a KBr pellet or

using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum of 4-Benzyloxolan-2-one is expected to show characteristic absorption

bands for the ester, ether, and aromatic functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~ 1770 C=O stretch γ-Lactone

~ 3030 C-H stretch Aromatic

~ 2950, 2870 C-H stretch Aliphatic

~ 1600, 1495 C=C stretch Aromatic Ring

~ 1200-1000 C-O stretch Lactone and Ether

The strong absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in

a five-membered lactone ring. The presence of both aromatic and aliphatic C-H stretching

vibrations, along with the C-O stretching bands, confirms the key functional groups of the

molecule.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which aids in its structural confirmation.

Experimental Protocol:
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A mass spectrum can be obtained using various ionization techniques, such as Electron

Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and neutral molecule like

4-Benzyloxolan-2-one, EI-MS is a common method. The sample is introduced into the mass

spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight

of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ). The fragmentation pattern provides valuable

structural information.

Expected Fragmentation Pattern:

[C11H12O2]+•
m/z = 176

[C7H7]+ 
m/z = 91

(Tropylium ion)
Loss of •OCH(CH2)2CO

[C4H5O2]+ 
m/z = 85

Loss of •CH2Ph

Click to download full resolution via product page

Caption: Proposed key fragmentation pathway for 4-Benzyloxolan-2-one in EI-MS.

Molecular Ion (M⁺): The peak at m/z = 176 would correspond to the intact molecule.

Base Peak: A very prominent peak is expected at m/z = 91, corresponding to the stable

tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.

Other Fragments: Another significant fragment could be observed at m/z = 85, resulting from

the loss of the benzyl group ([M - 91]⁺).

Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint

for 4-Benzyloxolan-2-one. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for

unambiguous structural confirmation and purity assessment. Researchers working with this
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compound can use this guide as a reference for interpreting their own analytical data, ensuring

the quality and reliability of their scientific investigations.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Benzyloxolan-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2361522#spectroscopic-data-for-4-benzyloxolan-2-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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